molecular formula C9H9F2NO2 B060321 3,4-Difluoro-N-methoxy-N-methylbenzamide CAS No. 188345-25-7

3,4-Difluoro-N-methoxy-N-methylbenzamide

Cat. No.: B060321
CAS No.: 188345-25-7
M. Wt: 201.17 g/mol
InChI Key: FDVLMFYILRWQOV-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-methoxy-N-methylbenzamide is an organic compound with the chemical formula C9H9F2NO2 It is characterized by the presence of two fluorine atoms attached to the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-N-methoxy-N-methylbenzamide typically involves the reaction of 3,4-difluoroaniline with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Difluoro-N-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy and methyl groups may also contribute to the compound’s overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

  • 3,5-Difluoro-N-methoxy-N-methylbenzamide
  • 3,4-Difluoro-N-methyl-N-methoxybenzamide
  • 3,4-Difluoro-N-methoxy-N-ethylbenzamide

Comparison: Compared to its analogs, 3,4-Difluoro-N-methoxy-N-methylbenzamide is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity. The presence of the methoxy and methyl groups also differentiates it from other similar compounds, potentially leading to distinct pharmacological profiles .

Properties

IUPAC Name

3,4-difluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVLMFYILRWQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596980
Record name 3,4-Difluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188345-25-7
Record name 3,4-Difluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,4-difluorobenzoyl chloride (5.25 g) in chloroform (30 mL) at 0° C. was added N,O-dimethylhydroxylamine hydrochloride (3.2 g) followed by pyridine (5.8 mL) dropwise. The mixture was stirred at r.t. for 2 hr, diluted with EtOAc, washed with HCl 1N, with H2O, saturated NaCHO3 sol., brine, dried (MgSO4) and the solvents evaporated to give the title product.
Quantity
5.25 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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